5-Methyl-1-benzothiophene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-benzothiophene-4-carbaldehyde: is an organic compound with the molecular formula C10H8OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzothiophene-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylthiophene with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-1-benzothiophene-4-carbaldehyde is used as a precursor for synthesizing a wide range of heterocyclic compounds.
Biology and Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties can be tailored through chemical modifications, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-Methyl-1-benzothiophene-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Benzothiophene: The parent compound, which lacks the methyl and aldehyde groups.
2-Methylbenzothiophene: Similar structure but with the methyl group at a different position.
Benzothiophene-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: 5-Methyl-1-benzothiophene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
5-methyl-1-benzothiophene-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYNVRNRVNJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.